molecular formula C11H10O4 B119943 3-Methoxy-4,5-methylenedioxycinnamaldehyde CAS No. 74683-19-5

3-Methoxy-4,5-methylenedioxycinnamaldehyde

Cat. No.: B119943
CAS No.: 74683-19-5
M. Wt: 206.19 g/mol
InChI Key: IQMBSQBMNIILBR-NSCUHMNNSA-N
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Description

3-Methoxy-4,5-methylenedioxycinnamaldehyde is an organic compound with the chemical formula C11H10O4. It is a benzodioxole derivative and is known for its unique aromatic properties. This compound is a colorless to pale yellow solid and is recognized for its various biological activities, including antioxidant, antibacterial, anti-inflammatory, and anticancer properties .

Preparation Methods

The synthesis of 3-Methoxy-4,5-methylenedioxycinnamaldehyde typically involves the reaction of 3-methoxycinnamaldehyde with silver nitrate, followed by a reduction reaction . The detailed steps are as follows:

    Reaction with Silver Nitrate: 3-Methoxycinnamaldehyde is reacted with silver nitrate to form an intermediate compound.

    Reduction: The intermediate compound is then reduced to yield this compound.

For industrial production, the process is scaled up, ensuring the reaction conditions are optimized for higher yields and purity. The compound is usually stored at 2-8°C to maintain its stability .

Chemical Reactions Analysis

3-Methoxy-4,5-methylenedioxycinnamaldehyde undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding carboxylic acids.

    Reduction: Reduction reactions can convert it into alcohols.

    Substitution: It can undergo electrophilic substitution reactions due to the presence of the aromatic ring.

Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. The major products formed depend on the specific reaction conditions and reagents used .

Scientific Research Applications

3-Methoxy-4,5-methylenedioxycinnamaldehyde has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 3-Methoxy-4,5-methylenedioxycinnamaldehyde involves its interaction with various molecular targets and pathways. Its antioxidant properties are attributed to its ability to scavenge free radicals and inhibit oxidative stress. The compound’s antibacterial and anti-inflammatory effects are linked to its ability to inhibit the growth of bacteria and reduce inflammation through the modulation of specific signaling pathways .

Comparison with Similar Compounds

3-Methoxy-4,5-methylenedioxycinnamaldehyde is unique due to its specific structure and biological activities. Similar compounds include:

    3,4-Methylenedioxycinnamaldehyde: Lacks the methoxy group, resulting in different biological activities.

    4-Methoxycinnamaldehyde: Lacks the methylenedioxy group, affecting its chemical reactivity and biological properties.

Properties

IUPAC Name

(E)-3-(7-methoxy-1,3-benzodioxol-5-yl)prop-2-enal
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10O4/c1-13-9-5-8(3-2-4-12)6-10-11(9)15-7-14-10/h2-6H,7H2,1H3/b3-2+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IQMBSQBMNIILBR-NSCUHMNNSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC2=C1OCO2)C=CC=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC(=CC2=C1OCO2)/C=C/C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001228770
Record name (2E)-3-(7-Methoxy-1,3-benzodioxol-5-yl)-2-propenal
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001228770
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

206.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name 3-Methoxy-4,5-methylenedioxycinnamaldehyde
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0035303
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

CAS No.

74683-19-5, 54976-67-9
Record name (2E)-3-(7-Methoxy-1,3-benzodioxol-5-yl)-2-propenal
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=74683-19-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Propenal, 3-(7-methoxy-1,3-benzodioxol-5-yl)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0054976679
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name (2E)-3-(7-Methoxy-1,3-benzodioxol-5-yl)-2-propenal
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001228770
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-Methoxy-4,5-methylenedioxycinnamaldehyde
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0035303
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Melting Point

136 - 137 °C
Record name 3-Methoxy-4,5-methylenedioxycinnamaldehyde
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0035303
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What are the natural sources of 3-Methoxy-4,5-methylenedioxycinnamaldehyde?

A1: this compound has been identified as a novel constituent in Canella winterana []. It has also been found as a metabolite in Cassia grandis [].

Q2: Why is there interest in synthesizing this compound?

A2: The isolation of this compound from natural sources may be complex or yield limited quantities. A short synthesis method for trans-3-Methoxy-4,5-methylenedioxycinnamaldehyde has been developed [], likely to facilitate further research into its properties and potential applications.

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